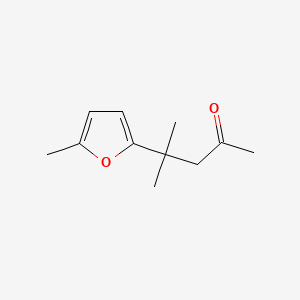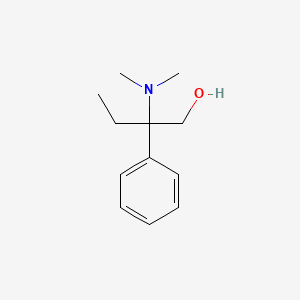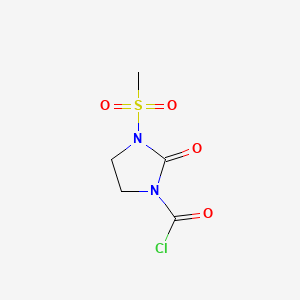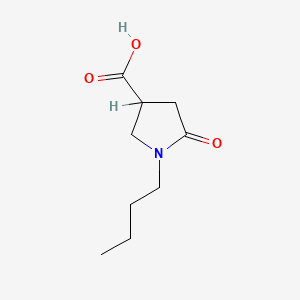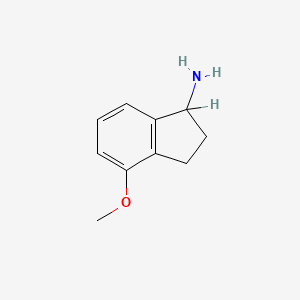
2,2-Diphenylpropan-1-amine hydrochloride
説明
Synthesis Analysis
The synthesis of compounds structurally related to 2,2-Diphenylpropan-1-amine hydrochloride involves several key steps, such as the Friedel-Crafts alkylation, Michael addition, and reduction reactions. For instance, the synthesis of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol is achieved through a multi-step process starting with cinnamic acid, leading to the formation of a diphenylpropylamine derivative . This method could potentially be adapted for the synthesis of 2,2-Diphenylpropan-1-amine by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be deduced from X-ray crystallography and spectroscopic methods such as NMR and mass spectrometry. For example, the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives have been conducted using X-ray diffraction, revealing details about the amine fragment conformations . These techniques could be employed to determine the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of amines similar to this compound can be inferred from their reactions with various reagents. For example, the base-promoted reaction of nucleophiles with olefins to form substituted trifluoromethyl-ethenes and the Michael addition of nitroalkane anions to methyl cinnamates are indicative of the types of chemical reactions that this compound might undergo. These reactions could be explored to further functionalize the amine or to incorporate it into more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to this compound, such as solubility, melting point, and reactivity, can be studied through experimental data. The antibacterial efficacy of synthesized compounds and the evaluation of psychotomimetic potency provide insights into the biological activities that could be associated with this compound. Additionally, the donor characteristics of related ligands in palladium complexes suggest potential catalytic applications for similar amines.
科学的研究の応用
Chemical Reactions and Synthesis
2,2-Diphenylpropan-1-amine hydrochloride is involved in various chemical reactions and synthesis processes. For instance, substituted 3-amino-1,1-diphenylpropan-1-ols, closely related to 2,2-diphenylpropan-1-amine, are known to undergo reactions when boiled in acid solution, leading to the formation of substituted allylamines (Adamson, 1949). Additionally, the reversible capture and release of aromatic amines by diphenylpropanetrione demonstrate the chemical versatility of compounds structurally similar to 2,2-diphenylpropan-1-amine (Yuki et al., 2016).
Catalysis and Asymmetric Reactions
In the field of catalysis, compounds related to this compound have been used in the synthesis of chiral palladacycles, which are applied in asymmetric hydrophosphination reactions (Ding et al., 2010). These reactions are significant in producing optically active compounds, essential in pharmaceutical and material sciences.
Studies on Reaction Mechanisms
The compound is also studied for its behavior in various reaction mechanisms. For example, research on the photoinduced nucleophilic addition of ammonia to aryl-substituted alkenes provides insights into reaction pathways involving diphenylpropane compounds (Yamashita et al., 1991). Understanding these mechanisms is crucial for developing new synthetic methods in organic chemistry.
Probe in Micelle Studies
Diphenylpropane derivatives are used as probes for studying microfluidity in micellar solutions, providing insights into the behavior of surfactant systems (Zachariasse, 1978). This research has implications in areas like drug delivery and material science.
Safety and Hazards
The safety information for 2,2-Diphenylpropan-1-amine hydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H410 (Very toxic to aquatic life with long-lasting effects) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
2,2-diphenylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c1-15(12-16,13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2-11H,12,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASCJSPDUDWGGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=CC=C1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30961094 | |
| Record name | 2,2-Diphenylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30961094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40691-66-5 | |
| Record name | Benzeneethanamine, β-methyl-β-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40691-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Methyl-beta-phenylphenethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040691665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Diphenylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30961094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-methyl-β-phenylphenethylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.019 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








